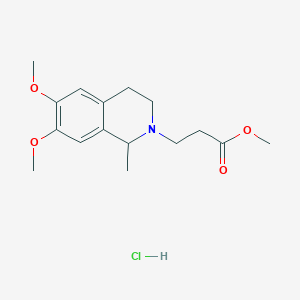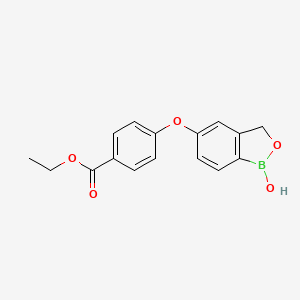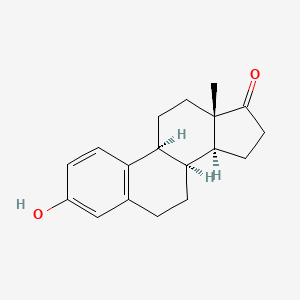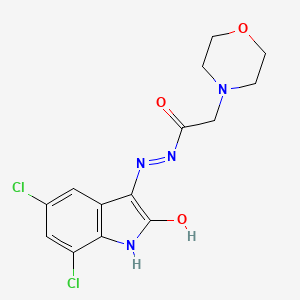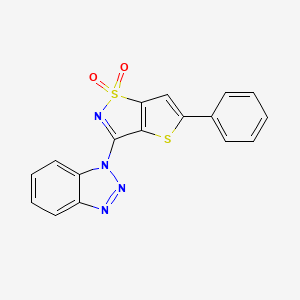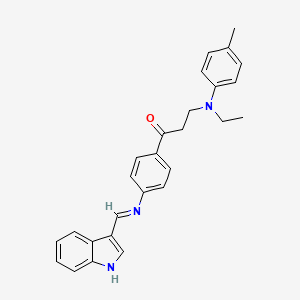
3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone is a complex organic compound that features both indole and aniline functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Indole Derivative: Starting from a suitable indole precursor, the indole derivative can be synthesized through electrophilic substitution reactions.
Amination Reaction:
Condensation Reaction: The final step involves the condensation of the indole derivative with the amine to form the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or aniline moieties.
Reduction: Reduction reactions can be used to modify the functional groups, potentially converting ketones to alcohols.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
科学研究应用
Chemistry
In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules.
Biology
Medicine
The compound may have pharmacological properties, such as acting as a ligand for certain receptors or enzymes.
Industry
In material science, it could be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- 3-(Ethylphenylamino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone
- 3-(Methyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone
Uniqueness
The presence of both the indole and aniline functional groups in 3-(Ethyl(4-methylphenyl)amino)-1-(4-((1H-indol-3-ylmethylene)amino)phenyl)-1-propanone makes it unique compared to other similar compounds. This dual functionality can impart unique chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
88701-51-3 |
|---|---|
分子式 |
C27H27N3O |
分子量 |
409.5 g/mol |
IUPAC 名称 |
3-(N-ethyl-4-methylanilino)-1-[4-(1H-indol-3-ylmethylideneamino)phenyl]propan-1-one |
InChI |
InChI=1S/C27H27N3O/c1-3-30(24-14-8-20(2)9-15-24)17-16-27(31)21-10-12-23(13-11-21)28-18-22-19-29-26-7-5-4-6-25(22)26/h4-15,18-19,29H,3,16-17H2,1-2H3 |
InChI 键 |
PCSJZFRBDRSSCV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCC(=O)C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


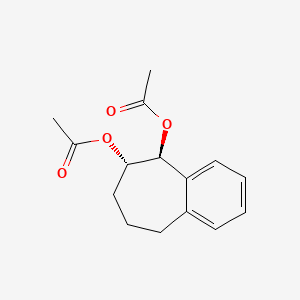
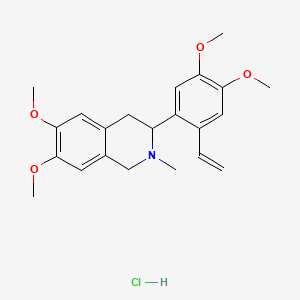
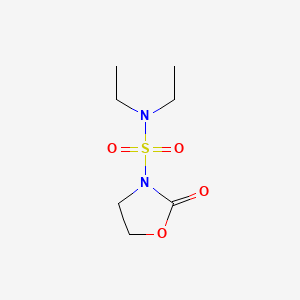
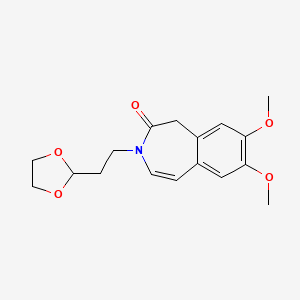
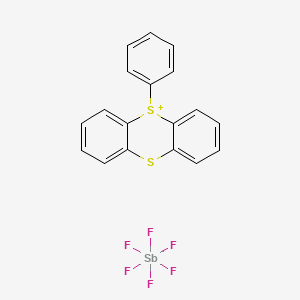



![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)
